molecular formula C4H3F7O B1208271 3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane CAS No. 56860-81-2

3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane

Cat. No. B1208271
CAS RN: 56860-81-2
M. Wt: 200.05 g/mol
InChI Key: NKEBKUGEYSHGKA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon (HFC) that is used as a refrigerant and aerosol propellant. It is a colorless, non-flammable gas with a boiling point of -7.4°C and a melting point of -114.6°C. HFC-245fa is classified as a non-ozone depleting substance and is considered to be an acceptable substitute for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in many applications.

Scientific Research Applications

Late-Stage Difluoromethylation in Drug Development

Recent advances in late-stage difluoromethylation have streamlined the synthesis of molecules of pharmaceutical relevance . This process is crucial for introducing difluoromethyl groups into complex molecules, enhancing their metabolic stability and bioavailability. The ability to selectively introduce the difluoromethyl group at a late stage of synthesis allows for the rapid generation of drug analogs with potentially improved pharmacokinetic properties.

Difluoromethylation of Heterocycles in Medicinal Chemistry

The difluoromethylation of heterocycles is significant due to its role in functionalizing fluorine-containing heterocycles, which are core structures in many biologically active compounds . This method has been applied to create difluoromethyl-substituted scaffolds, offering a pathway to novel therapeutic agents with unique biological activities.

properties

IUPAC Name

3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBKUGEYSHGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074059
Record name Difluoromethyl 1H,1H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane

CAS RN

56860-81-2
Record name Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethyl 1H,1H-perfluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Yasumoto, Y Yamada, J Murata… - Journal of Chemical & …, 2003 - ACS Publications
An apparatus was constructed for the measurement of critical parameters and vapor pressure at high temperatures. Its reliability was confirmed with two commercially available …
Number of citations: 27 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org
R Dohrn, S Peper, JMS Fonseca - Fluid Phase Equilibria, 2010 - Elsevier
As a part of a series of reviews, a compilation of systems for which high-pressure phase-equilibrium data were published between 2000 and 2004 is given. Vapor–liquid equilibria, liquid…
Number of citations: 293 www.sciencedirect.com
J Murata, S Yamashita, M Akiyama… - Journal of Chemical & …, 2002 - ACS Publications
Vapor pressures for 50 hydrofluoroethers have been measured from pressures of less than 30 kPa to 101.3 kPa. Measurements were made by the isoteniscope method. The Antoine …
Number of citations: 38 pubs.acs.org

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